Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride
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Overview
Description
Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride is a synthetic porphyrin compound. It is a water-soluble porphyrin with a copper ion at its core, surrounded by four N,N,N-trimethylanilinium groups. This compound is known for its unique photophysical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride typically involves the reaction of meso-Tetra (4-N,N,N-trimethylanilinium) porphine with a copper salt, such as copper(II) chloride. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete metallation of the porphyrin ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its copper center.
Reduction: It can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: The compound can undergo substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique photophysical properties.
Biology: Employed in studies of biological systems, particularly in understanding the behavior of metalloporphyrins in biological environments.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Mechanism of Action
The mechanism by which Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride exerts its effects involves the interaction of its copper center with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Cu(II) meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride: Another copper-containing porphyrin with different substituents.
Fe(III) meso-Tetra (4-N,N,N-trimethylanilinium) Porphine Pentachloride: A similar compound with iron instead of copper at the center.
Uniqueness
Cu(II) meso-Tetra (4-N,N,N-trimethylanilinium) Porphyrin Tetrachloride is unique due to its specific substituents and the presence of a copper ion, which imparts distinct photophysical properties. These properties make it particularly useful in applications such as photodynamic therapy and catalysis .
Properties
Molecular Formula |
C56H60Cl4CuN8 |
---|---|
Molecular Weight |
1050.5 g/mol |
IUPAC Name |
copper;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]porphyrin-22,24-diid-5-yl]phenyl]azanium;tetrachloride |
InChI |
InChI=1S/C56H60N8.4ClH.Cu/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;;;;;/h13-36H,1-12H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
BDDRHYKDJIKRRC-UHFFFAOYSA-J |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C=C4)C9=CC=C(C=C9)[N+](C)(C)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
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